3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one is a chemical compound with a complex structure that includes an amino group, a benzyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one typically involves the reaction of 2-benzylpiperidine with a suitable aminating agent. One common method is the reductive amination of 2-benzylpiperidine with 3-aminopropanal under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and hydrogen flow rate is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(piperidin-1-yl)propan-1-one: Lacks the benzyl group, which may result in different chemical and biological properties.
1-Benzylpiperidin-4-ylamine: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
3-Amino-1-(2-benzylpiperidin-1-yl)propan-1-one is unique due to the presence of both the benzyl and piperidine moieties, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-amino-1-(2-benzylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H22N2O/c16-10-9-15(18)17-11-5-4-8-14(17)12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,16H2 |
InChI Key |
BHLPMMFIVFHOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)CCN |
Origin of Product |
United States |
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